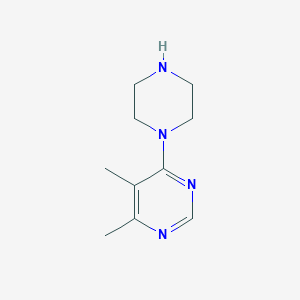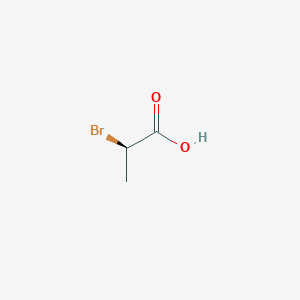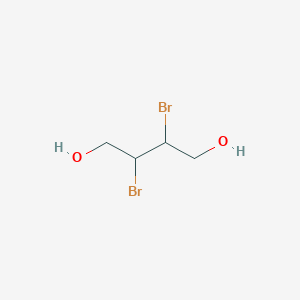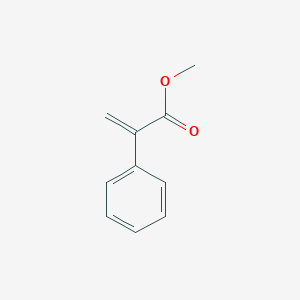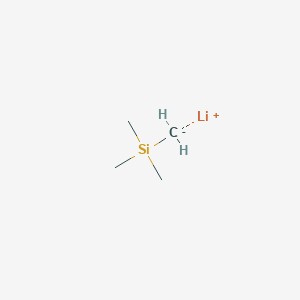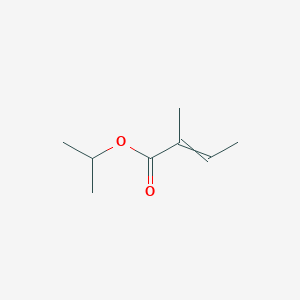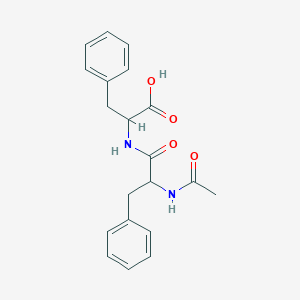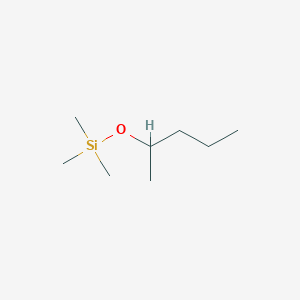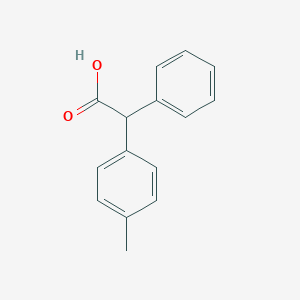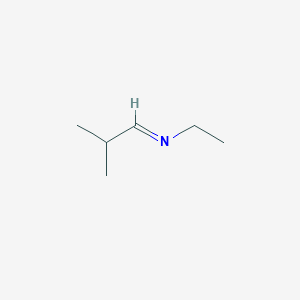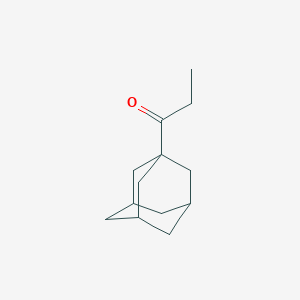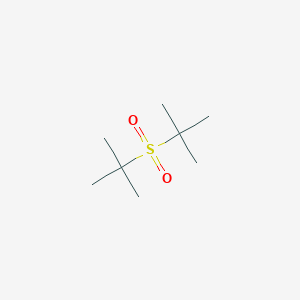
tert-Butyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl sulfone is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 136°C. Tert-Butyl sulfone is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Tert-Butyl sulfone is used in a variety of scientific research applications. It is commonly used in organic synthesis as a solvent and reagent. It is also used in the pharmaceutical industry as a building block for the synthesis of various drugs. Additionally, tert-Butyl sulfone is used in agrochemicals as a pesticide and herbicide.
Mecanismo De Acción
The mechanism of action of tert-Butyl sulfone is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of reactive oxygen species. These reactive oxygen species can then interact with cellular components and cause damage.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, tert-Butyl sulfone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-Butyl sulfone in lab experiments is its ability to act as a solvent and reagent in organic synthesis. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying cellular damage and inflammation. However, one limitation of using tert-Butyl sulfone in lab experiments is its potential to form reactive oxygen species, which can cause cellular damage.
Direcciones Futuras
There are several future directions for research on tert-Butyl sulfone. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and its potential to cause cellular damage. Finally, research could be done to develop new synthesis methods for tert-Butyl sulfone that are more efficient and environmentally friendly.
Conclusion
In conclusion, tert-Butyl sulfone is a versatile chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action is not well understood, but it is believed to act as an oxidizing agent. Tert-Butyl sulfone has been shown to have antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular damage and inflammation. However, its potential to form reactive oxygen species can cause cellular damage, which is a limitation for its use in lab experiments. Finally, there are several future directions for research on tert-Butyl sulfone, including its potential as a therapeutic agent for the treatment of inflammatory diseases and the development of new synthesis methods.
Métodos De Síntesis
Tert-Butyl sulfone can be synthesized through the reaction of tert-butyl chloride with sodium sulfite. The reaction takes place in the presence of water and is typically carried out at room temperature. The resulting product is then purified through distillation to obtain pure tert-Butyl sulfone.
Propiedades
Número CAS |
1886-75-5 |
|---|---|
Nombre del producto |
tert-Butyl sulfone |
Fórmula molecular |
C8H18O2S |
Peso molecular |
178.29 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C8H18O2S/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
Clave InChI |
SPJQDMKTFSPPLO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)S(=O)(=O)C(C)(C)C |
Otros números CAS |
1886-75-5 |
Solubilidad |
0.06 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



